C6H11ClN2S
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Overview
Description
1-(2-ethyl-1,3-thiazol-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H11ClN2S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-ethyl-1,3-thiazol-4-yl)methanamine hydrochloride can be synthesized through a multi-step process involving the formation of the thiazole ring followed by the introduction of the amine group. One common method involves the cyclization of 2-ethylthioamide with α-haloketones to form the thiazole ring. The resulting thiazole derivative is then subjected to reductive amination with formaldehyde and ammonium chloride to introduce the methanamine group.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-ethyl-1,3-thiazol-4-yl)methanamine hydrochloride may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes purification steps like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethyl-1,3-thiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(2-ethyl-1,3-thiazol-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-1,3-thiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Thiazole: The parent compound, which lacks the ethyl and methanamine groups.
2-ethylthiazole: Similar structure but without the methanamine group.
4-methylthiazole: A thiazole derivative with a methyl group instead of an ethyl group.
Uniqueness: 1-(2-ethyl-1,3-thiazol-4-yl)methanamine hydrochloride is unique due to the presence of both the ethyl group and the methanamine group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound with the molecular formula C6H11ClN2S, known as (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride, is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological mechanisms. The presence of chlorine and nitrogen atoms contributes to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The specific activity of this compound has been predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS). These methods assess the structure-activity relationship based on data from similar compounds, suggesting that this compound may possess notable antimicrobial effects against various pathogens.
3. Anticancer Activity
The anticancer potential of this compound has been explored in various contexts. Thiazole derivatives are recognized for their ability to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A study demonstrated that thiazole derivatives could inhibit cell proliferation and induce apoptosis in specific cancer cell lines.
Case Studies
Several case studies have illustrated the biological activity of thiazole derivatives similar to this compound:
- Case Study 1 : A study investigated the effects of thiazole-based compounds on human cancer cell lines, revealing a significant reduction in cell viability and an increase in apoptotic markers such as caspase-3 activation. The results indicated that these compounds could effectively target cancer cells while sparing normal cells.
- Case Study 2 : Another research effort focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings showed that these compounds exhibited potent antibacterial activity, suggesting their potential as therapeutic agents against infections caused by multidrug-resistant bacteria.
Research Findings
Recent research has provided insights into the pharmacological properties and mechanisms of action of this compound:
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell wall synthesis | |
Antifungal | Inhibition of metabolic pathways | |
Anticancer | Induction of apoptosis via caspase activation |
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.ClH/c1-5-4-9-6(8-5)2-3-7;/h4H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRKMNDOFYSVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.